Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
Description
Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is a fluorinated benzimidazole derivative characterized by an ethyl group at the 1-position, a fluorine atom at the 4-position, and a carboxylate moiety at the 2-position. Benzimidazole derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds .
Properties
IUPAC Name |
sodium;1-ethyl-4-fluorobenzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2.Na/c1-2-13-7-5-3-4-6(11)8(7)12-9(13)10(14)15;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINIHVEMUOTMT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoimidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of benzimidazole derivatives:
Antimicrobial Properties:
- Several benzimidazole derivatives exhibit antimicrobial properties against various microorganisms .
- Some derivatives have shown notable antibacterial activity against Gram-positive bacteria such as S. aureus and B. pumilus, and Gram-negative bacteria such as E. coli and P. aeruginosa .
- Certain benzimidazole derivatives displayed antifungal activity against fungal strains .
Antiviral Properties:
- Some benzimidazole derivatives have demonstrated potent enterovirus inhibition .
- Benzimidazole D-ribonucleosides derivatives have shown activity against rat cytomegalovirus infected cells .
- Certain 2′-deoxy-2′-fluoro-β-D-arabinofuranosyl benzimidazole derivatives and 2-amino-5,6-difluorobenzimidazole nucleosides inhibited Herpes Simplex Virus-induced cytopathic effect (CPE) .
Anti-inflammatory and Analgesic Effects:
- Various benzimidazole derivatives have demonstrated significant analgesic and anti-inflammatory effects .
- Some compounds have shown potent inhibitory activity on nitric oxide and TNF-α production .
- Certain derivatives have displayed remarkable in vitro cyclooxygenase inhibition .
Antiulcer Properties:
- Some benzimidazole-piperazine conjugated analogs have been assessed for their in vivo antiulcer property .
- Specific benzimidazole derivatives have shown potential as inhibitors of Helicobacter pylori growth and pathogenesis of host cells .
- Certain substituted benzimidazole derivatives have exerted remarkable protection against ulcers .
Other Applications and Synthesis:
Mechanism of Action
The mechanism of action of Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Variations
1-ethyl-4-fluoro-2-[(1H-imidazol-1-yl)methyl]-1H-1,3-benzodiazole (CAS 1311923-48-4)
- Structure : Differs by replacing the carboxylate group with an imidazolylmethyl substituent.
- However, the lack of a carboxylate group reduces aqueous solubility compared to the sodium carboxylate derivative .
- Molecular Weight : 145.2 g/mol (vs. 270.23 g/mol for the target compound), highlighting significant differences in bulkiness .
Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate
- Structure : Features a cyclobutylmethyl group at the 1-position instead of ethyl.
- The sodium carboxylate group retains solubility advantages .
2-Phenyl-1H-benzo[d]imidazole Derivatives
- Structure : Lacks fluorine and carboxylate groups but includes a phenyl ring at the 2-position.
- Pharmacology : Demonstrated EGFR inhibitory activity in studies, with IC₅₀ values ranging from 0.5–5 μM. The phenyl group enhances hydrophobic interactions but reduces polarity compared to fluorinated carboxylates .
Pharmacological and Physicochemical Properties
Key Observations :
- Fluorine : Enhances metabolic stability and electron-withdrawing effects, improving binding to polar enzyme pockets .
- Carboxylate vs. Methyl/Phenyl : Sodium carboxylate derivatives exhibit superior solubility, critical for oral bioavailability, but may reduce membrane permeability compared to hydrophobic analogs .
Biological Activity
Sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in various fields such as antimicrobial and anticancer research.
- Molecular Formula : C₁₀H₈FN₂NaO₂
- Molecular Weight : 230.17 g/mol
- CAS Number : 2197054-57-0
The structure of this compound features a benzimidazole core that is often associated with various biological activities, making it a valuable scaffold in drug design.
Synthesis
The synthesis of this compound typically involves the cyclization of precursor compounds. A common method includes the reaction of 4-fluoro-1H-benzo[d]imidazole-2-carboxylic acid with ethyl iodide in the presence of sodium hydride within an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. This method not only yields the desired compound but also facilitates the formation of various substituted benzoimidazole derivatives, which may exhibit enhanced biological properties .
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The compound has been shown to inhibit certain enzymes, leading to a cascade of biochemical events that manifest as antimicrobial or anticancer effects. Understanding these interactions is crucial for developing optimized therapeutic agents .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various benzimidazole derivatives, it was found that certain structural modifications enhanced their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for effective compounds were reported as low as 4 μg/mL against resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The observed IC50 values indicate significant potency, suggesting its potential as a lead compound for further development .
Study on Antiviral Activity
A recent study focused on the antiviral potential of benzimidazole derivatives, including this compound, against neurotropic alphaviruses. The results indicated that modifications to the benzimidazole structure could enhance antiviral activity significantly, with some compounds achieving over tenfold improvements in potency compared to existing antiviral agents .
In Vivo Efficacy
Further investigations into the pharmacokinetics and bioavailability of this compound revealed favorable profiles in animal models. The compound demonstrated effective tissue distribution and retention in the brain, which is crucial for treating central nervous system infections .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare sodium 1-ethyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzimidazole core. For analogous compounds, a multi-step approach is used:
Condensation : Reacting substituted o-phenylenediamine derivatives with carbonyl sources (e.g., ethyl chloroformate) to form the imidazole ring .
Fluorination : Introducing fluorine at the 4-position via electrophilic substitution or halogen exchange under controlled conditions (e.g., KF in DMF at 80–100°C) .
Ester hydrolysis : Converting the ethyl ester to the sodium carboxylate salt using NaOH in aqueous ethanol .
Key parameters include solvent polarity (e.g., DMF for fluorination), temperature control, and purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., ethyl group at N1: δ ~4.2 ppm for CH; fluorine-induced deshielding at C4) .
- FTIR : Carboxylate C=O stretch at ~1600–1650 cm and absence of ester C=O (~1700 cm) validate hydrolysis .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 250–300) and fragmentation patterns confirm molecular weight and substituent loss .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : EGFR kinase assays using recombinant proteins, comparing inhibition to reference compounds (e.g., erlotinib) .
- Solubility Testing : Measure aqueous solubility at physiological pH to guide formulation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Key parameters include bond angles (e.g., C2-carboxylate torsion angle) and fluorine’s electron-withdrawing effects on ring planarity .
- Cambridge Structural Database (CSD) : Compare with analogous benzimidazole derivatives to identify atypical bond lengths or packing motifs .
Q. What computational strategies optimize its binding affinity for target proteins like EGFR?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the carboxylate group and EGFR’s ATP-binding pocket. Fluorine’s hydrophobic interactions and sodium’s solvation effects require explicit solvent modeling .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with Lys721 and Glu738 .
Q. How do contradictory cytotoxicity results arise across studies, and how can they be addressed?
- Methodological Answer :
- Source Analysis : Variability may stem from:
- Cell Line Heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and control for passage number .
- Impurity Effects : Quantify purity via HPLC (>98%) and test intermediate compounds for off-target activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to harmonize data from multiple assays .
Q. What ADMET properties should be prioritized during lead optimization?
- Methodological Answer :
- Absorption : Calculate logP (e.g., ~1.5–2.5 for optimal permeability) and PAMPA assays for intestinal absorption .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life and CYP450 inhibition .
- Toxicity : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
